molecular formula C21H18ClNO2S3 B11664589 (2-chlorophenyl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

(2-chlorophenyl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No.: B11664589
M. Wt: 448.0 g/mol
InChI Key: ACBJVAVYFVRNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-chlorophenyl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic molecule with a unique structure that includes a quinoline core, a dithiolo ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

The dithiolo ring is then introduced through a cyclization reaction involving a suitable dithiol reagent

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Skraup synthesis and the cyclization reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, (2-chlorophenyl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific properties.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in the design of new drugs. Its quinoline core is known for its biological activity, and the presence of the dithiolo ring and other functional groups could enhance its interaction with biological targets.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure could make it a valuable component in the design of new polymers or other advanced materials.

Mechanism of Action

The mechanism of action of (2-chlorophenyl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is not fully understood, but it is believed to involve interaction with specific molecular targets in biological systems. The quinoline core is known to interact with various enzymes and receptors, and the presence of the dithiolo ring and other functional groups could enhance these interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2-chlorophenyl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
  • (2-chlorophenyl)(8-ethoxy-4,4-dimethyl-1-oxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
  • (2-chlorophenyl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Uniqueness

The uniqueness of this compound lies in its combination of a quinoline core with a dithiolo ring and various functional groups

Properties

Molecular Formula

C21H18ClNO2S3

Molecular Weight

448.0 g/mol

IUPAC Name

(2-chlorophenyl)-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C21H18ClNO2S3/c1-4-25-12-9-10-16-14(11-12)17-18(27-28-20(17)26)21(2,3)23(16)19(24)13-7-5-6-8-15(13)22/h5-11H,4H2,1-3H3

InChI Key

ACBJVAVYFVRNML-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.